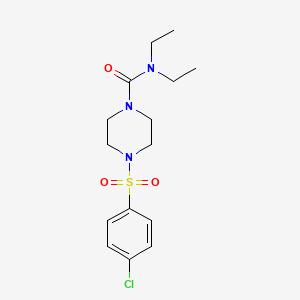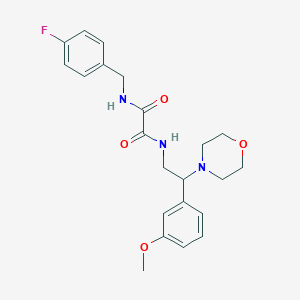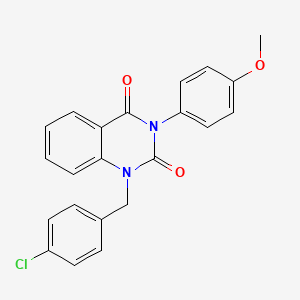
1-(4-chlorobenzyl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Antitumor Properties
Quinazoline-2,4-dione derivatives have been identified to possess significant antitumor properties. A study by Zhou, Xie, and Liu (2013) developed an improved synthesis method for these derivatives, revealing that certain compounds significantly inhibited the growth of multiple human tumor cell lines. The structure-activity relationship analysis indicated that the chlorophenethylureido substituent was crucial for optimal activity, particularly in o-chlorophenethylurea derivatives (Zhou et al., 2013).
Herbicidal Activity
Wang et al. (2014) synthesized a series of triketone-containing quinazoline-2,4-dione derivatives to explore new herbicides. These compounds exhibited broad-spectrum weed control and excellent crop selectivity, showing better performance than mesotrione, a commercial herbicide. The structure-activity relationship study suggested the quinazoline-2,4-dione motif significantly impacts herbicide activity (Wang et al., 2014).
Structural and Molecular Studies
Research into the synthesis, crystal, and molecular structure of quinazoline-2,4-dione derivatives has provided insights into their potential interactions with proteins, contributing to the development of targeted therapies. Wu et al. (2022) synthesized and characterized a derivative, highlighting its favorable interaction with the SHP2 protein, suggesting its potential in targeted cancer therapy (Wu et al., 2022).
Green Chemistry Synthesis
A notable advancement in the synthesis of quinazoline-2,4-dione derivatives emphasizes environmental sustainability. Rajesh et al. (2011) described an L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones in water, showcasing the method's high atom economy and absence of extraction and chromatographic purification steps. This approach represents a significant contribution to green chemistry practices (Rajesh et al., 2011).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of quinazoline-2,4-dione derivatives have also been directed toward antimicrobial and antifungal applications. Malik et al. (2011) investigated fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV in cultured Mycobacterium smegmatis, showing that diones exhibit promising activity against mycobacteria, potentially guiding new treatments for bacterial infections (Malik et al., 2011).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-28-18-12-10-17(11-13-18)25-21(26)19-4-2-3-5-20(19)24(22(25)27)14-15-6-8-16(23)9-7-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUMXOCRTDICII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

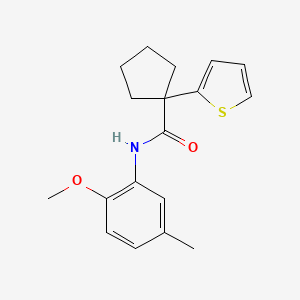
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2941643.png)

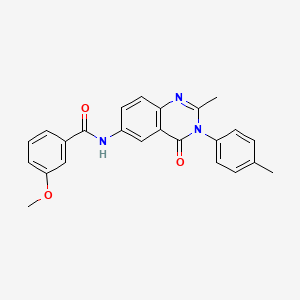
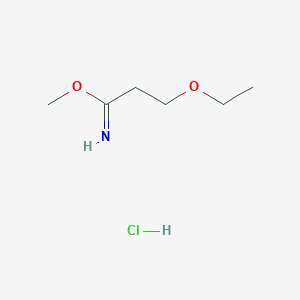
![5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2941647.png)
![2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2941648.png)
![2-[(4-Phenyldiazenylphenyl)carbamoyl]benzoic acid](/img/structure/B2941649.png)
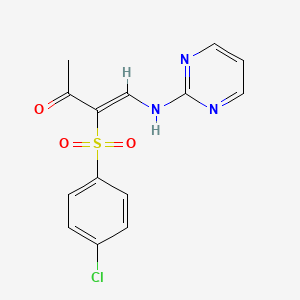
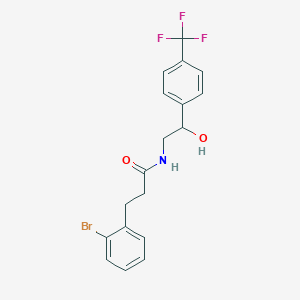

![2-(3,5-dimethylisoxazol-4-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2941656.png)
